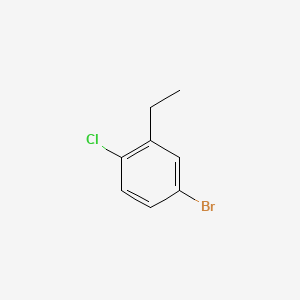

4-Bromo-1-chloro-2-ethylbenzene

Vue d'ensemble

Description

4-Bromo-1-chloro-2-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a halogenated aromatic hydrocarbon, characterized by the presence of bromine and chlorine atoms on a benzene ring with an ethyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The process typically involves the bromination and chlorination of ethylbenzene under controlled conditions.

Direct Halogenation: Another approach is the direct halogenation of ethylbenzene using bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes that allow for precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in scaling up the production efficiently.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrocarbons and their derivatives.

Substitution: Amines, ethers, and other substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Intermediate for Dapagliflozin Production

One of the primary applications of 4-bromo-1-chloro-2-ethylbenzene is as an intermediate in the synthesis of dapagliflozin, a medication used for the treatment of type 2 diabetes mellitus. The compound serves as a crucial building block in the multi-step synthetic pathway leading to dapagliflozin, which is chemically designated as (1S)-1,5-anhydro -1 -C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol .

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the reaction of 5-bromo-2-chlorobenzoic acid with phenetole under acidic conditions.

- Reduction Step : The resulting product undergoes reduction, often using reagents such as sodium borohydride or triethylsilane, to yield the desired compound.

- Purification : The product is purified through extraction and recrystallization techniques to achieve high purity levels suitable for pharmaceutical applications.

Case Study 1: Dapagliflozin Synthesis Optimization

A recent study highlighted an optimized one-pot synthesis method for producing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a derivative used in dapagliflozin production. This method minimizes impurities and enhances yield by avoiding the use of acetonitrile as a solvent during the reduction step .

Case Study 2: Structural Activity Relationship (SAR) Studies

Research focused on SAR has demonstrated that modifications to the ethyl group and halogen positions on the benzene ring can significantly influence the biological activity of compounds derived from this compound. These studies are crucial for developing more effective antidiabetic agents with fewer side effects .

Mécanisme D'action

The mechanism by which 4-Bromo-1-chloro-2-ethylbenzene exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved vary based on the biological system and the type of reaction being studied.

Comparaison Avec Des Composés Similaires

1-Bromo-4-chloro-2-ethylbenzene: Similar structure but different positions of halogen atoms.

2-Bromo-5-chloroethylbenzene: Another halogenated ethylbenzene derivative with different halogen positions.

Uniqueness: 4-Bromo-1-chloro-2-ethylbenzene is unique due to its specific halogen arrangement, which influences its reactivity and applications. The presence of both bromine and chlorine atoms on the benzene ring provides distinct chemical properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Bromo-1-chloro-2-ethylbenzene (CAS 289039-22-1) is an aromatic compound characterized by the presence of bromine and chlorine substituents on the benzene ring. Its molecular formula is with a molecular weight of approximately 219.51 g/mol. This compound has garnered interest for its potential biological activities, particularly in pharmacological and environmental contexts.

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight (g/mol) | 219.51 |

| CAS Number | 289039-22-1 |

| IUPAC Name | This compound |

| SMILES | CCC1=C(C=CC(=C1)Br)Cl |

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study conducted on various brominated compounds found that they possess significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results demonstrate that at certain concentrations, the compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was measured using assays such as MTT and LDH release, indicating a dose-dependent response .

Endocrine Disruption Potential

Halogenated aromatic compounds are often scrutinized for their potential endocrine-disrupting effects. Research has shown that this compound can interact with estrogen receptors, although the potency is significantly lower than that of more well-known endocrine disruptors like bisphenol A (BPA). This raises concerns regarding its environmental persistence and bioaccumulation in aquatic systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, human breast cancer cell lines were treated with varying concentrations of this compound. The study found that concentrations above 100 µM resulted in significant cell death after 24 hours, indicating its potential application in cancer therapeutics .

Toxicological Profile

The toxicological profile of this compound indicates moderate toxicity levels. Acute exposure studies suggest that it may cause irritation to the skin and eyes and could be harmful if ingested or inhaled. Long-term exposure studies are needed to assess chronic effects and environmental impact fully .

Propriétés

IUPAC Name |

4-bromo-1-chloro-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQNJGBEXZUYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657204 | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-22-1 | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.